4-chloro-1-(3-methylbenzyl)-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-1-(3-methylbenzyl)-1H-pyrazol-3-amine is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrazol ring substituted with a chloro group and a 3-methylbenzyl group, making it a unique molecule with interesting properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-1-(3-methylbenzyl)-1H-pyrazol-3-amine typically involves the following steps:
Benzylamine Formation: The starting material, 3-methylbenzylamine, is reacted with chloroacetic acid to form the benzylamine derivative.
Pyrazol Ring Formation: The benzylamine derivative undergoes cyclization with hydrazine to form the pyrazol ring.
Chlorination: The pyrazol ring is then chlorinated to introduce the chloro group at the 4-position.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-1-(3-methylbenzyl)-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Substitution reactions at the pyrazol ring or the benzyl group can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed:
Oxidation Products: Pyrazol-3-one derivatives.
Reduction Products: Reduced pyrazol derivatives.
Substitution Products: Substituted pyrazol and benzyl derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and receptor interactions. Medicine: Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-chloro-1-(3-methylbenzyl)-1H-pyrazol-3-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to modulation of biological processes. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
4-Chloro-1-(2-methylbenzyl)-1H-pyrazol-3-amine
4-Chloro-1-(4-methylbenzyl)-1H-pyrazol-3-amine
4-Chloro-1-(3-ethylbenzyl)-1H-pyrazol-3-amine
Uniqueness: 4-Chloro-1-(3-methylbenzyl)-1H-pyrazol-3-amine is unique due to its specific substitution pattern on the pyrazol ring and the benzyl group. This structural difference can lead to distinct reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
4-chloro-1-[(3-methylphenyl)methyl]pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3/c1-8-3-2-4-9(5-8)6-15-7-10(12)11(13)14-15/h2-5,7H,6H2,1H3,(H2,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZOVZLFJCJGLKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C(C(=N2)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.